

Introduction: Defining the Analyte and the Importance of Standards

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Compound of Interest

Compound Name: 2-Bromo-4-(fluoromethyl)pyridine

CAS No.: 1217503-16-6

Cat. No.: B1382051

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The nomenclature "**2-Bromo-4-(fluoromethyl)pyridine**" can be ambiguous. For clarity, this guide will address the analytical standards for two key positional isomers, which are often used in the synthesis of complex molecules:

- 2-Bromo-4-(trifluoromethyl)pyridine (CAS: 175205-81-9): A pyridine ring with a bromine atom at position 2 and a trifluoromethyl group at position 4.[1][2]
- 4-Bromo-2-(fluoromethyl)pyridine (CAS: 1784416-98-3): A pyridine ring with a bromine atom at position 4 and a fluoromethyl group at position 2.[3]

Given their role as key intermediates, a well-defined analytical standards package is crucial for:

- Ensuring Identity: Confirming the correct isomeric structure.
- Quantifying Purity: Determining the percentage of the desired compound and identifying impurities.
- Assessing Stability: Understanding the degradation profile under various conditions.

- **Guaranteeing Reproducibility:** Ensuring consistency between batches for reliable experimental outcomes.

This guide will focus on the primary analytical techniques used to establish these standards.

Chromatographic Purity Assessment: HPLC and GC Methods

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used method for analyzing pyridine derivatives. [4][5] The choice of column and mobile phase is critical for achieving optimal separation.

Comparative HPLC Methodologies:

Parameter	Method A: Fast Isocratic	Method B: Gradient for Impurity Profiling
Column	C18, 2.7 μ m, 4.6 x 100 mm	C18, 3.5 μ m, 4.6 x 150 mm
Mobile Phase	60:40 Acetonitrile:Water + 0.1% Formic Acid	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min	1.0 mL/min
Gradient	Isocratic	5% B to 95% B over 20 min
Detection	UV at 254 nm	UV at 254 nm and 270 nm
Rationale	Rapid analysis for routine purity checks.	Enhanced resolution for detecting and quantifying trace impurities.

Experimental Protocol: HPLC Purity Determination (Method B)

- Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the **2-Bromo-4-(fluoromethyl)pyridine** reference standard in a 100 mL volumetric flask using a 50:50 acetonitrile/water diluent.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Chromatographic System: Set up an HPLC system with the conditions outlined in Method B.
- Injection: Inject 10 μ L of the standard and sample solutions.
- Data Analysis: Calculate the purity by the area percent method. Identify any impurities that are greater than 0.1%.

Causality in Method Design:

- A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the moderately polar pyridine derivatives.
- Formic acid is used as a mobile phase modifier to improve peak shape by protonating the pyridine nitrogen, reducing tailing. It is also compatible with mass spectrometry detection.[4]
- A gradient method is essential for impurity profiling as it can elute a wide range of potential impurities with varying polarities.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for assessing purity, particularly for volatile impurities.[6][7]

Typical GC Parameters:

Parameter	Value
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m film
Inlet Temperature	250 °C
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector	FID at 300 °C or MS
Carrier Gas	Helium

Experimental Protocol: GC Purity and Residual Solvent Analysis

- Sample Preparation: Prepare a solution of approximately 10 mg/mL in a suitable solvent like dichloromethane.
- GC System: Configure the GC with the parameters listed above.
- Injection: Inject 1 μ L of the sample.
- Analysis: Determine the area percent of the main peak for purity assessment. For residual solvent analysis, a specific method with a headspace sampler would be employed.

Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure confirmation. ^1H , ^{13}C , and ^{19}F NMR are all highly relevant for these compounds.[8]

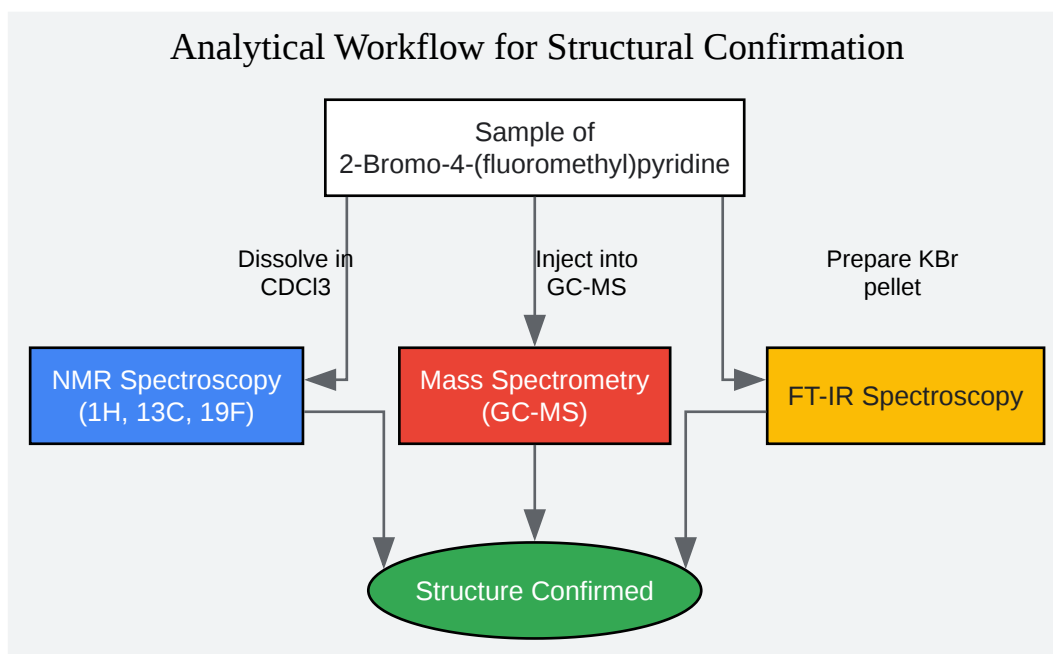
Expected NMR Spectral Data:

Nucleus	2-Bromo-4-(trifluoromethyl)pyridine (Predicted)	4-Bromo-2-(fluoromethyl)pyridine (Predicted)
¹ H NMR	Signals in the aromatic region (δ 7.5-8.5 ppm)	Signals in the aromatic region (δ 7.5-8.5 ppm) and a doublet for the CH ₂ F group (δ ~5.5 ppm, J _{HF} ~48 Hz)
¹³ C NMR	Aromatic carbons and a quartet for the CF ₃ group (J _{CF} ~273 Hz)	Aromatic carbons and a doublet for the CH ₂ F carbon (J _{CF} ~170 Hz)
¹⁹ F NMR	A singlet for the CF ₃ group (δ ~ -63 ppm)	A triplet for the CH ₂ F group (J _{FF} ~48 Hz)

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).^[9]
- **Data Acquisition:** Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
- **Data Processing:** Process the spectra and compare the chemical shifts, coupling constants, and integration to the expected values for the target structure.

Workflow for Structural Verification



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Caption: Workflow for structural confirmation of the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.^{[9][10]}

Expected Mass Spectrometry Data (Electron Ionization - EI):

- **Molecular Ion Peak (M⁺):** A characteristic isotopic pattern will be observed due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).^[9] For C₆H₃BrF₃N (2-Bromo-4-(trifluoromethyl)pyridine), this would appear at m/z 225 and 227. For C₆H₅BrFN (4-Bromo-2-(fluoromethyl)pyridine), this would be at m/z 190 and 192.
- **Fragmentation:** Common fragmentation patterns involve the loss of Br, F, or the fluorinated methyl group.

Experimental Protocol: GC-MS Analysis

- **Instrumentation:** Use a GC system coupled to a mass spectrometer with an EI source.

- Sample Introduction: Inject a dilute solution of the sample into the GC.
- Ionization: Use a standard electron energy of 70 eV.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretching
1600-1450	C=C and C=N stretching (pyridine ring)
1350-1100	C-F stretching (strong)
1100-1000	C-Br stretching

Impurity Profiling

A critical aspect of an analytical standard is the identification and quantification of impurities. Potential impurities could include:

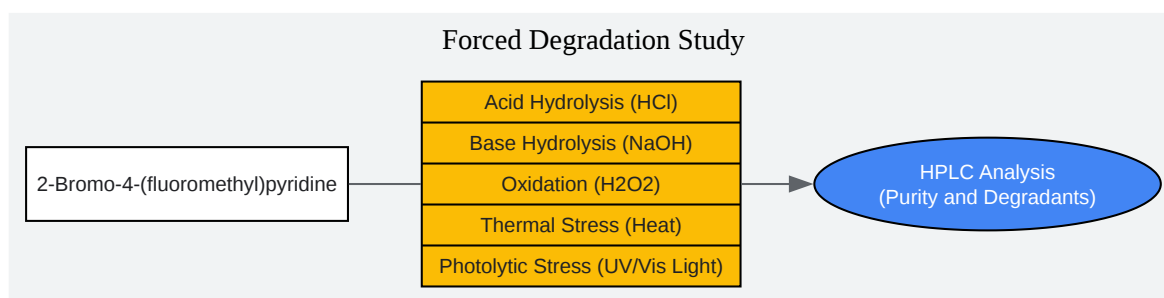
- Starting materials and reagents from the synthesis.
- By-products from the reaction (e.g., other isomers).
- Degradation products.

The gradient HPLC method described in section 2.1 is the primary tool for impurity profiling. Any peaks observed in the chromatogram other than the main peak should be investigated.

Stability Assessment

Understanding the stability of the compound is essential for determining appropriate storage conditions and shelf-life.[11][12][13]

Forced Degradation Study Design:



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Caption: Design of a forced degradation study.

Experimental Protocol: Stability Study

- Exposure: Subject samples of the compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60°C, and high-intensity light) for a defined period.
- Analysis: At specified time points, analyze the stressed samples by HPLC against a control sample kept at ideal conditions (e.g., -20°C in the dark).[14]
- Evaluation: Determine the percentage of degradation and identify any major degradants.

Comparison of Commercially Available Standards

Several chemical suppliers offer these compounds, typically with a specified purity level.

Typical Supplier Specifications:

Supplier	Compound	Purity Specification (by GC or HPLC)
Sigma-Aldrich	2-Bromo-4-(trifluoromethyl)pyridine	97% ^[2]
Thermo Scientific	2-Bromo-4-(trifluoromethyl)pyridine	≥96.0% (by GC) ^[15]
PureSynth	2-Bromo-4-(trifluoromethyl)pyridine	98.0% (by GC) ^[16]
J&K Scientific	4-Bromo-2-(trifluoromethyl)pyridine	98% ^[17]

Considerations for Selecting a Standard:

- **Purity Level:** Choose a grade appropriate for the intended application. For use as a quantitative standard, higher purity is required.
- **Certificate of Analysis (CoA):** Always obtain the lot-specific CoA. This document provides the actual analytical results for purity, identity, and any other tests performed.
- **Intended Use:** For routine synthetic work, a 97-98% pure material may be sufficient. For developing a quantitative analytical method, a well-characterized reference standard with a certified purity is ideal.

Conclusion

The analytical standards for **2-Bromo-4-(fluoromethyl)pyridine** and its isomers are established through a combination of chromatographic and spectroscopic techniques. A comprehensive approach, as outlined in this guide, is essential for ensuring the quality and reliability of this important chemical intermediate. Researchers should not rely solely on the label purity but should understand the underlying analytical data that supports the standard. By implementing these self-validating analytical protocols, scientists can proceed with confidence in the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.

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